molecular formula C34H28N6O9S3 B1204678 Vital red CAS No. 574-65-2

Vital red

Cat. No.: B1204678
CAS No.: 574-65-2
M. Wt: 760.8 g/mol
InChI Key: OFGVQLJUXSRVEG-UHFFFAOYSA-N
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Description

Vital red, also known as Brilliant this compound, is a synthetic dye with the chemical formula C34H25N6Na3O9S3 and a molecular weight of 826.76 g/mol. It is primarily used in scientific research and medical applications due to its unique properties.

Scientific Research Applications

Vital red has a wide range of applications in scientific research, including:

    Cell Biology: Used as a stain for visualizing cellular components, particularly in live cell imaging.

    Neurology: Demonstrated anticonvulsive properties in epilepsy research.

    Optical Sensing: Employed in optical temperature sensing due to its fluorescence properties.

    Blood Volume Measurement: Utilized in clinical settings to measure blood volume by binding to plasma proteins.

Mechanism of Action

The mechanism of action for most of “Vital Reds” effects are still unknown . “Vital Reds” is an antioxidant, preventing free radical reactions with cell membranes . The polyphenols and probiotics in “Vital Reds” also help support your gut-brain axis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vital red is synthesized through a series of chemical reactions involving aromatic compounds and sulfonation processes. The synthesis typically involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound to form an azo dye.

    Sulfonation: The azo dye undergoes sulfonation to introduce sulfonic acid groups, enhancing its solubility in water.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process includes:

    Temperature Control: Maintaining optimal temperatures for each reaction step to ensure high yield and purity.

    Purification: The final product is purified using techniques such as crystallization and filtration to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Vital red undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can also be reduced, typically using reducing agents like sodium dithionite, resulting in the cleavage of azo bonds.

    Substitution: Substitution reactions can occur on the aromatic rings, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust.

    Reaction Conditions: Reactions are usually carried out in aqueous or organic solvents, with temperature and pH control to optimize the reaction rates.

Major Products

    Oxidation Products: Various carboxylic acids and quinones.

    Reduction Products: Amines and other reduced aromatic compounds.

Comparison with Similar Compounds

Vital red is often compared with other synthetic dyes and compounds with similar applications:

    Brilliant Cresyl Blue: Another synthetic dye used for staining reticulocytes in blood samples.

    New Methylene Blue: Used in similar staining applications but differs in its chemical structure and staining properties.

    Crystal Violet: A dye used in microbiology for Gram staining, differing in its application and chemical properties.

This compound stands out due to its specific applications in neurology and optical sensing, which are not commonly associated with other similar dyes.

Properties

IUPAC Name

trisodium;3-amino-4-[[4-[4-[(2-amino-6-sulfonatonaphthalen-1-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N6O9S3.3Na/c1-18-13-20(4-11-29(18)37-39-33-26-8-6-24(50(41,42)43)15-22(26)3-10-28(33)35)21-5-12-30(19(2)14-21)38-40-34-27-9-7-25(51(44,45)46)16-23(27)17-31(32(34)36)52(47,48)49;;;/h3-17H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENFRIQISKNZDL-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3N)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC5=C(C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])N.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H25N6Na3O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

826.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574-65-2
Record name Vital new red
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 3-amino-4-[[4'-[(2-amino-6-sulfo-1-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-, trisodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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